molecular formula C20H18F3N5O3 B2783168 4,7,8-Trimethyl-2-(2-oxopropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878734-31-7

4,7,8-Trimethyl-2-(2-oxopropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione

Cat. No. B2783168
CAS RN: 878734-31-7
M. Wt: 433.391
InChI Key: UQBMEUMTHIDYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7,8-Trimethyl-2-(2-oxopropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H18F3N5O3 and its molecular weight is 433.391. The purity is usually 95%.
BenchChem offers high-quality 4,7,8-Trimethyl-2-(2-oxopropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7,8-Trimethyl-2-(2-oxopropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Zagórska et al. (2016) detailed the synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, targeting their serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. This investigation identified potent 5-HT1A, 5-HT7, and mixed 5-HT1A/5-HT7 receptor ligands, showcasing potential antidepressant and anxiolytic applications through molecular modeling and in vivo studies (Zagórska et al., 2016).

Mesoionic Purinone Analogs

Coburn and Taylor (1982) prepared mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, demonstrating their existence predominantly in the C3-H tautomeric form and their capacity for hydrolytic ring-opening reactions. This work contributes to the understanding of purinone analogs' chemical behavior and properties, offering insights into potential synthetic applications and mechanistic pathways in medicinal chemistry (Coburn & Taylor, 1982).

Imidazo[1,2-a]-s-triazine Nucleosides

Kim et al. (1978) reported the first chemical synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one, along with corresponding nucleoside and nucleotide derivatives. These new class of purine analogues with a bridgehead nitrogen atom were evaluated for antiviral activity against type 1 herpes, type 13 rhino, and type 3 parainfluenza viruses, showing moderate rhinovirus activity at nontoxic dosage levels. This study highlights the therapeutic potential of these compounds and their relevance in developing novel antiviral drugs (Kim et al., 1978).

properties

IUPAC Name

4,7,8-trimethyl-2-(2-oxopropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O3/c1-10(29)9-26-17(30)15-16(25(4)19(26)31)24-18-27(11(2)12(3)28(15)18)14-7-5-13(6-8-14)20(21,22)23/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBMEUMTHIDYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)C(F)(F)F)N(C(=O)N(C3=O)CC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,8-Trimethyl-2-(2-oxopropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione

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